molecular formula C13H12O B080855 6-Methyl-[1,1'-biphenyl]-2-ol CAS No. 14845-77-3

6-Methyl-[1,1'-biphenyl]-2-ol

Cat. No. B080855
CAS RN: 14845-77-3
M. Wt: 184.23 g/mol
InChI Key: KLJBEZBPLIGZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-[1,1'-biphenyl]-2-ol, also known as 6-MBOH, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of biphenyl, which is a common organic compound that is often used in the production of plastics and other materials. 6-MBOH has been shown to have unique properties that make it a promising candidate for use in a variety of research applications.

Mechanism Of Action

The mechanism of action of 6-Methyl-[1,1'-biphenyl]-2-ol is not fully understood, but it is believed to involve the modulation of specific receptors in the body. This compound has been shown to interact with certain receptors in the brain, including the serotonin receptor and the dopamine receptor. It is believed that these interactions may be responsible for some of the physiological effects of 6-Methyl-[1,1'-biphenyl]-2-ol.

Biochemical And Physiological Effects

Studies have shown that 6-Methyl-[1,1'-biphenyl]-2-ol has a number of biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as the potential to modulate pain perception. Additionally, 6-Methyl-[1,1'-biphenyl]-2-ol has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Methyl-[1,1'-biphenyl]-2-ol in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. Additionally, this compound has been shown to have unique properties that make it a promising candidate for use in a variety of research applications. However, one limitation of using 6-Methyl-[1,1'-biphenyl]-2-ol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research involving 6-Methyl-[1,1'-biphenyl]-2-ol. One area of interest is the development of new materials that incorporate this compound. Additionally, further research is needed to fully understand the mechanism of action of 6-Methyl-[1,1'-biphenyl]-2-ol and its potential applications in pharmacology and biochemistry. Finally, there is a need for additional studies to explore the potential therapeutic applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-Methyl-[1,1'-biphenyl]-2-ol can be achieved through a number of different methods, including the use of palladium-catalyzed coupling reactions. One common method involves the use of a palladium catalyst and a base to facilitate the coupling of a methyl group with a biphenyl derivative. This reaction typically takes place in a solvent such as toluene or dimethylformamide.

Scientific Research Applications

6-Methyl-[1,1'-biphenyl]-2-ol has been studied for its potential applications in a variety of scientific research areas, including materials science, biochemistry, and pharmacology. In materials science, this compound has been shown to have unique properties that make it a promising candidate for use in the development of new materials with specific properties. In biochemistry and pharmacology, 6-Methyl-[1,1'-biphenyl]-2-ol has been studied for its potential to interact with specific receptors in the body and modulate various physiological processes.

properties

CAS RN

14845-77-3

Product Name

6-Methyl-[1,1'-biphenyl]-2-ol

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

3-methyl-2-phenylphenol

InChI

InChI=1S/C13H12O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9,14H,1H3

InChI Key

KLJBEZBPLIGZMO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)O)C2=CC=CC=C2

Canonical SMILES

CC1=C(C(=CC=C1)O)C2=CC=CC=C2

Origin of Product

United States

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